3',4'-Dichloroacetophenonethiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,4’-Dichloroacetophenonethiosemicarbazone is a chemical compound derived from the reaction of 3’,4’-dichloroacetophenone with thiosemicarbazide. This compound is known for its potential biological activities, including antimalarial, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dichloroacetophenonethiosemicarbazone typically involves the condensation reaction between 3’,4’-dichloroacetophenone and thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for 3’,4’-dichloroacetophenonethiosemicarbazone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichloroacetophenonethiosemicarbazone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3’,4’-dichloroacetophenonethiosemicarbazone involves its interaction with biological targets such as enzymes and proteins. For instance, its antimalarial activity is attributed to its ability to inhibit hemozoin formation in Plasmodium falciparum, thereby preventing the detoxification of free heme . Additionally, it can alter the permeability of cell membranes, leading to cell death in pathogenic fungi .
Comparison with Similar Compounds
3’,4’-Dichloroacetophenonethiosemicarbazone can be compared with other thiosemicarbazone derivatives:
3,4-Dimethoxy phenyl thiosemicarbazone: Known for its corrosion inhibition properties.
3,4-Dichloropropiophenone thiosemicarbazone: Exhibits similar antimalarial activity.
Benzimidazole-thiosemicarbazone hybrids: Studied for their potential as antiplasmodial agents.
The uniqueness of 3’,4’-dichloroacetophenonethiosemicarbazone lies in its dual chlorine substitution on the phenyl ring, which enhances its biological activity and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C9H9Cl2N3S |
---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
[(E)-1-(3,4-dichlorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H9Cl2N3S/c1-5(13-14-9(12)15)6-2-3-7(10)8(11)4-6/h2-4H,1H3,(H3,12,14,15)/b13-5+ |
InChI Key |
WLYQLQVFJXFMJD-WLRTZDKTSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.